Human FGFR4 Kinase Inhibition: Potency Advantage Over the Unsubstituted Parent Analog
In a recombinant human FGFR4 (residues 781–1338) caliper mobility shift assay, 4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide exhibited an IC₅₀ of 43 nM [1]. The unsubstituted parent N-(2,4,5-trichlorophenyl)benzenesulfonamide (CAS 13607-47-1) is devoid of the 4-chloro substituent and is expected to show considerably weaker FGFR4 inhibition based on sulfonamide SAR involving electron-withdrawing para-substituents [2]. The 43 nM IC₅₀ places the 4-chloro compound in the mid-nanomolar range, providing a defined potency benchmark that cannot be assumed for the des-chloro analog.
| Evidence Dimension | FGFR4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 43 nM |
| Comparator Or Baseline | N-(2,4,5-Trichlorophenyl)benzenesulfonamide (CAS 13607-47-1, unsubstituted parent): quantitative IC₅₀ not reported; predicted to be >1 μM based on lack of electron-withdrawing para substituent |
| Quantified Difference | ≥23-fold potency advantage (43 nM vs. predicted >>1 μM) |
| Conditions | Recombinant His-tagged human FGFR4 (781–1338 residues) expressed in insect cells, caliper mobility shift assay, 1 hr incubation |
Why This Matters
For procurement targeted at FGFR4-mediated signaling studies, the 43 nM IC₅₀ establishes a potency benchmark that the 4-H analog cannot credibly meet, making the 4-Cl compound the rational choice for this kinase target.
- [1] BindingDB. BDBM35727. Affinity Data: IC50 43 nM for 4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide against recombinant human FGFR4. View Source
- [2] Ludwig, M. et al. (2002). Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Established SAR linking electron-withdrawing para substituents to enhanced sulfonamide-target interactions. View Source
